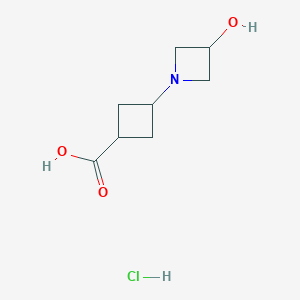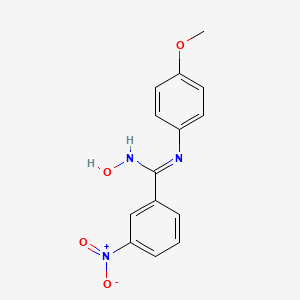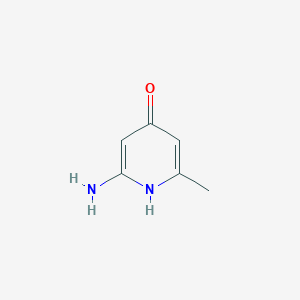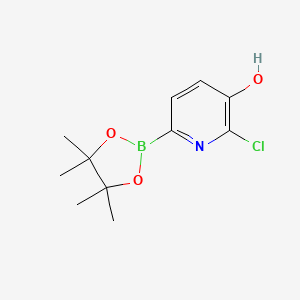![molecular formula C22H28N4O6S B2643091 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-79-4](/img/structure/B2643091.png)
5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a spirocyclic structure (1,4-Dioxa-8-azaspiro[4.5]decan-8-yl), a phenyl ring substituted with three methoxy groups (3,4,5-trimethoxyphenyl), a thiazole ring, and a triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl part of the molecule could potentially be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and a spirocyclic structure. The presence of nitrogen, oxygen, and sulfur atoms in the rings would also contribute to the complexity of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy groups on the phenyl ring could potentially increase its solubility in organic solvents .Applications De Recherche Scientifique
Anticancer and Antidiabetic Activities
A study developed a novel series of spirothiazolidines analogs, which showed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. These compounds, through their structural modifications, have been evaluated for their potential in treating cancer. Additionally, some of these compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic drug Acarbose, indicating potential antidiabetic applications (Flefel et al., 2019).
Antiviral Evaluation
Another research focused on the synthesis and evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity. Some of these new spirothiazolidinone compounds showed strong activity against the influenza A/H3N2 virus, highlighting their potential as a new class of antiviral molecules. The study demonstrates the versatility of the spirothiazolidinone scaffold in achieving potent antiviral agents (Apaydın et al., 2020).
Antimicrobial Activities
Research on the synthesis of new 1,2,4-triazole derivatives revealed compounds with good to moderate antimicrobial activities against test microorganisms. This work underscores the potential of these compounds in developing new antimicrobial agents, addressing the need for novel treatments against resistant pathogens (Bektaş et al., 2007).
Structural and Mechanistic Insights
A detailed structural study of a related compound, showcasing its antitubercular drug potential, provides insights into the chemical's behavior and interaction with biological targets. Understanding the molecule's conformation and its rotational barriers contributes to the design of more effective therapeutic agents (Richter et al., 2022).
Propriétés
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6S/c1-13-23-21-26(24-13)20(27)19(33-21)17(25-7-5-22(6-8-25)31-9-10-32-22)14-11-15(28-2)18(30-4)16(12-14)29-3/h11-12,17,27H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEVBZOYXJADIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC5(CC4)OCCO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2643008.png)



![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2643014.png)



![N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643022.png)
![5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B2643024.png)



![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)